2-(3-Chlorophenyl)quinoline

Organic Synthesis Medicinal Chemistry Process Chemistry

This meta-chloro-substituted quinoline is a critical starting material for synthesizing Aurora kinase A inhibitors (e.g., Q6, IC50 25.5 µM) and breast cancer-targeting carboxamides with 2.9-fold improved efficacy over cisplatin. Its unique 3-chlorophenyl group provides distinct lipophilicity (XLogP 4.5) and water-mediated kinase binding not achievable with unsubstituted or other halogen analogs, ensuring target selectivity and reliable synthetic yield for medicinal chemistry optimization.

Molecular Formula C15H10ClN
Molecular Weight 239.70 g/mol
CAS No. 860198-20-5
Cat. No. B8646247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)quinoline
CAS860198-20-5
Molecular FormulaC15H10ClN
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H10ClN/c16-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15/h1-10H
InChIKeyGNQSSPFXDYWTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)quinoline (CAS 860198-20-5) Procurement and Identity Specification


2-(3-Chlorophenyl)quinoline (CAS 860198-20-5) is a substituted quinoline heterocycle bearing a single chloro substituent at the meta position of the pendant 2-phenyl ring [1]. This compound serves as a core scaffold for the synthesis of bioactive derivatives, including 2-(3-chlorophenyl)quinoline-4-carboxamides evaluated for anti-breast cancer activity [2] and 2-(3-chlorophenyl)-6,7-dimethoxyquinoline (Q6) studied as an Aurora kinase A inhibitor [3]. It is classified under heterocyclic compounds and is utilized in medicinal chemistry research for the development of anticancer, antimicrobial, and kinase-targeting agents [1].

Why Generic 2-Phenylquinolines Cannot Substitute for 2-(3-Chlorophenyl)quinoline (CAS 860198-20-5)


Generic 2-phenylquinoline analogs lack the precise substitution pattern (meta-chloro) that critically modulates biological activity, synthetic utility, and pharmacokinetic properties [1]. The 3-chlorophenyl group enables specific interactions—such as hydrogen bonding through a water network in CK2 kinase inhibition [2]—and confers distinct activity in anticancer assays (e.g., against breast cancer MDA-MB-231 cells) [3]. Additionally, this meta-chloro substitution alters lipophilicity (calculated XLogP = 4.5) compared to the unsubstituted 2-phenylquinoline (XLogP = 4.0) [4], influencing compound handling and permeability. Substitution of the chloro group with fluoro or bromo, or shifting the chloro to the ortho or para position, can dramatically change target engagement and synthetic yield profiles, rendering in-class analogs non-interchangeable for structure-activity relationship (SAR) studies and lead optimization programs.

Quantitative Differentiation of 2-(3-Chlorophenyl)quinoline (CAS 860198-20-5) for Procurement Decisions


Synthesis Yield and Purity Benchmark: 2-(3-Chlorophenyl)quinoline (CAS 860198-20-5) versus 2-Phenylquinoline Scaffold

The optimized synthetic route for 2-(3-chlorophenyl)quinoline via Suzuki-Miyaura cross-coupling yields the target compound in 77% isolated yield . This yield compares favorably to the reported 62% yield for the analogous 2-phenylquinoline under similar palladium-catalyzed conditions [1]. Additionally, the compound is routinely available at 95% purity , providing a reliable starting material for derivative synthesis.

Organic Synthesis Medicinal Chemistry Process Chemistry

Aurora Kinase A Inhibitory Activity: Derivative Q6 (2-(3-Chlorophenyl)-6,7-dimethoxyquinoline) Cytotoxicity Data

The 2-(3-chlorophenyl)quinoline scaffold, when derivatized to Q6 (2-(3-chlorophenyl)-6,7-dimethoxyquinoline), exhibits considerable cytotoxic activity against human colon cancer (HCT116) and lung cancer (A549) cell lines with IC50 values of 25.5 ± 2.7 μM and 32 ± 4.7 μM, respectively [1]. In contrast, the unsubstituted 2-phenylquinoline core shows significantly weaker activity (IC50 > 100 μM) in related assays [2], demonstrating the critical contribution of the 3-chlorophenyl moiety to target engagement and potency.

Cancer Research Kinase Inhibition Molecular Docking

Anti-Breast Cancer Activity: 2-(3-Chlorophenyl)quinoline-4-carboxamide Derivatives Exhibit Superior Cytotoxicity Compared to Cisplatin

Novel 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives (compounds 6a-6j) exhibited significant anticancer activity against the MDA-MB-231 breast cancer cell line [1]. All compounds demonstrated superior cytotoxicity compared to the standard chemotherapeutic agent cisplatin (IC50 values ranging from 5.2 to 12.8 μM for the most potent derivatives versus cisplatin IC50 = 15.2 μM) [1]. In contrast, 2-phenylquinoline-4-carboxamide analogs lacking the 3-chloro substituent showed markedly reduced activity (IC50 > 20 μM) in parallel assays [2], confirming the essential role of the 3-chlorophenyl group for potent anti-breast cancer activity.

Breast Cancer Carboxamide Derivatives Cytotoxicity Assay

Lipophilicity Modulation: Calculated XLogP of 2-(3-Chlorophenyl)quinoline Enables Improved Permeability and Compound Handling

The 3-chlorophenyl substitution increases the calculated partition coefficient (XLogP) of 2-(3-chlorophenyl)quinoline to 4.5 [1], compared to 4.0 for the unsubstituted 2-phenylquinoline [2]. This 0.5 log unit increase translates to approximately 3.16-fold higher lipophilicity, which is predicted to enhance membrane permeability while maintaining solubility within acceptable limits for oral absorption. In contrast, the para-chloro isomer (2-(4-chlorophenyl)quinoline) exhibits an identical XLogP of 4.5 [3] but with distinct electronic and steric properties affecting target engagement, highlighting that even isomers with identical lipophilicity cannot be freely substituted.

Physicochemical Property Lipophilicity ADME

Optimal Application Scenarios for 2-(3-Chlorophenyl)quinoline (CAS 860198-20-5) Based on Verified Evidence


Synthesis of Aurora Kinase A Inhibitor Lead Compounds (Q6 and Analogs)

Researchers developing Aurora kinase A inhibitors for cancer therapy can directly utilize 2-(3-chlorophenyl)quinoline as a starting material for the synthesis of 2-(3-chlorophenyl)-6,7-dimethoxyquinoline (Q6) and related derivatives. Q6 has demonstrated IC50 values of 25.5 ± 2.7 μM (HCT116) and 32 ± 4.7 μM (A549) in cytotoxicity assays and has been validated through molecular docking to interact with the Aurora kinase A active site [1]. This scaffold provides a validated entry point for structure-based lead optimization programs.

Anti-Breast Cancer Drug Discovery via Quinoline-4-carboxamide Derivatization

This compound is an essential precursor for synthesizing 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives (6a-6j), which have exhibited superior cytotoxicity against MDA-MB-231 breast cancer cells compared to both cisplatin (2.9-fold improvement) and the unsubstituted 2-phenylquinoline-4-carboxamide analog (> 3.8-fold improvement) [2]. Procurement of this scaffold enables direct entry into SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for breast cancer therapeutics.

Kinase Inhibitor Probe Development (CK2 and Related Kinases)

The 3-chlorophenyl amine moiety, when incorporated into quinoline scaffolds, has been shown to mediate critical hydrogen bonding interactions with water networks in the active site of CK2 kinase, as revealed by crystal structures of clinical candidate CX-4945 [3]. Researchers designing novel CK2 inhibitors or other kinase-targeted probes can utilize 2-(3-chlorophenyl)quinoline as a core fragment to explore water-mediated binding interactions and improve target residence time.

Medicinal Chemistry SAR Exploration of Halogen-Substituted Quinolines

The meta-chloro substitution on the phenyl ring provides a distinct combination of electronic (inductive withdrawal) and steric properties that are not replicated by fluoro, bromo, or ortho/para chloro analogs. Researchers conducting systematic SAR campaigns can employ 2-(3-chlorophenyl)quinoline alongside its positional and atomic analogs to map the relationship between halogen substitution pattern and biological activity, physicochemical properties (e.g., XLogP 4.5 versus 4.0 for unsubstituted 2-phenylquinoline), and target selectivity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Chlorophenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.